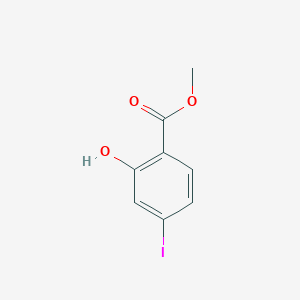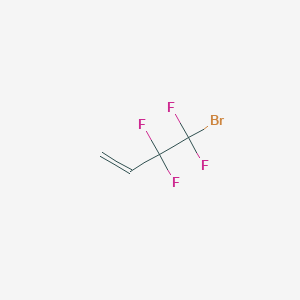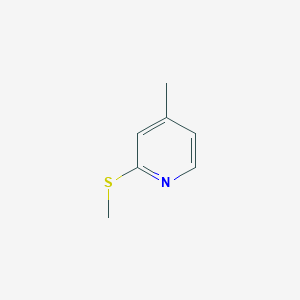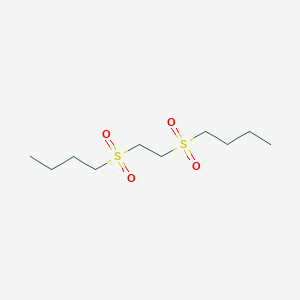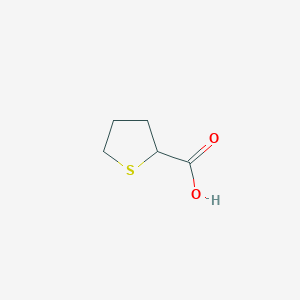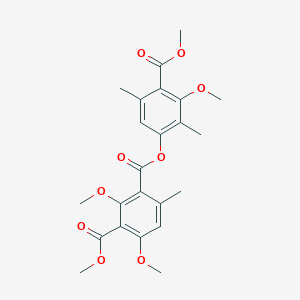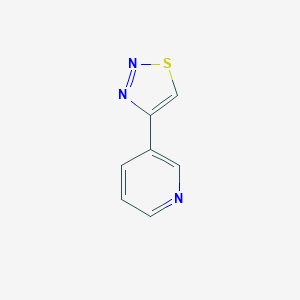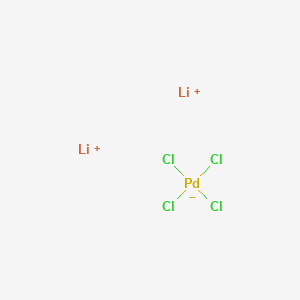
Lithiumtetrachloropalladat(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetrachloropalladate(II) is a chemical compound with the formula Li₂PdCl₄. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with four chloride ions. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Lithium tetrachloropalladate(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science.
Biochemische Analyse
Biochemical Properties
It is known to act as a catalyst in organic reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their activity.
Molecular Mechanism
As a catalyst in organic reactions, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with lithium chloride in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of lithium chloride. The mixture is then stirred and heated to facilitate the formation of lithium tetrachloropalladate(II). The reaction can be represented as follows:
PdCl2+2LiCl→Li2PdCl4
Industrial Production Methods
In industrial settings, the production of lithium tetrachloropalladate(II) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically filtered to remove any impurities, and the resulting solution is evaporated to obtain the solid lithium tetrachloropalladate(II).
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tetrachloropalladate(II) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where palladium is reduced or oxidized.
Substitution Reactions: The chloride ligands can be substituted with other ligands in coordination chemistry.
Catalytic Reactions: It acts as a catalyst in numerous organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation.
Substitution: Ligands such as phosphines, amines, or other halides can be used for substitution reactions.
Catalysis: Conditions often involve mild temperatures and pressures, with the presence of substrates like alkenes or alkynes.
Major Products
The major products formed depend on the specific reaction. For example, in hydrogenation reactions, alkenes are converted to alkanes, while in carbon-carbon coupling reactions, new carbon-carbon bonds are formed, leading to the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which lithium tetrachloropalladate(II) exerts its catalytic effects involves the coordination of palladium with substrates, facilitating various chemical transformations. Palladium acts as a central metal in the catalytic cycle, undergoing oxidation and reduction states, and forming intermediates that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tetrachloropalladate(II)
- Sodium tetrachloropalladate(II)
- Palladium(II) chloride
Uniqueness
Lithium tetrachloropalladate(II) is unique due to its specific coordination environment and the presence of lithium ions, which can influence its solubility and reactivity compared to other palladium complexes. Its catalytic properties and ease of preparation make it a valuable compound in various chemical processes.
Eigenschaften
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
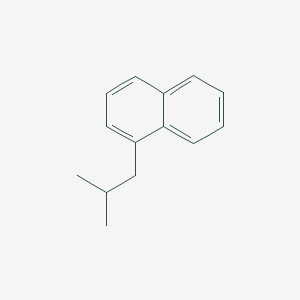
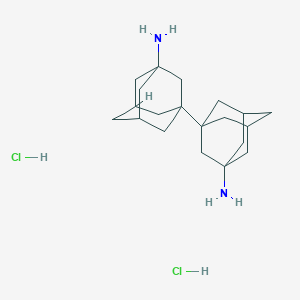

![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)
